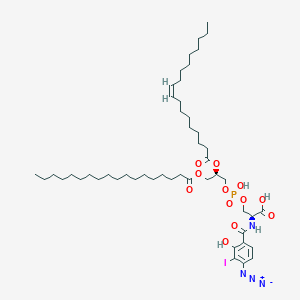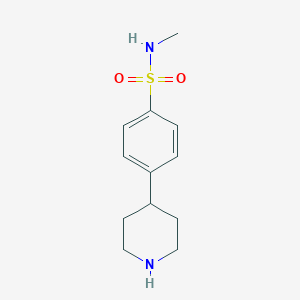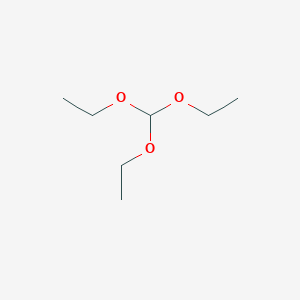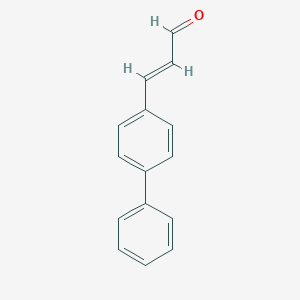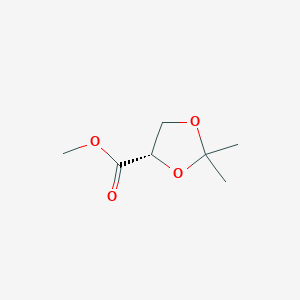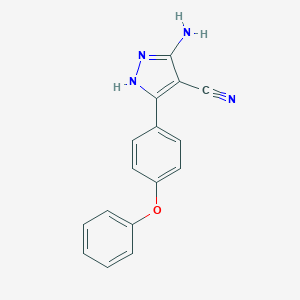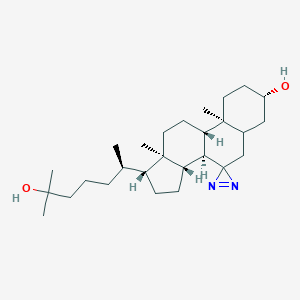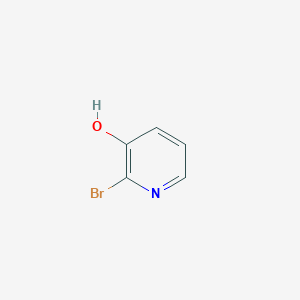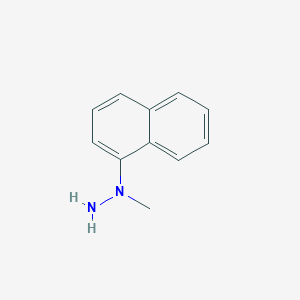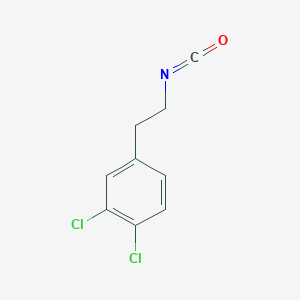
3,4-Dichlorophenethyl isocyanate
説明
Synthesis Analysis
The synthesis of 3,4-Dichlorophenethyl isocyanate and its derivatives often involves complex reactions, including cyclization and derivatization processes. For instance, derivatives like 3-(2,4-dichlorophenyl)-4-dydroxy-5-cyclohexanyl-△3-dihydrofuran-2-one have been synthesized via the cyclization of specific precursors, showcasing the intricate pathways involved in producing compounds with dichlorophenyl and isocyanate groups (Zhao et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds related to 3,4-Dichlorophenethyl isocyanate, such as derivatives and isomers, has been extensively studied using techniques like X-ray diffraction and density functional theory (DFT). These studies reveal the conformational dynamics and geometrical parameters critical for understanding the compound's reactivity and interactions (M. Julie et al., 2021).
Chemical Reactions and Properties
3,4-Dichlorophenethyl isocyanate undergoes various chemical reactions, highlighting its reactivity and utility in synthesizing complex molecules. The synthesis process often involves the use of triphosgene for isocyanate formation, indicating the compound's versatility in chemical transformations (Li Yan-wei, 2005).
Physical Properties Analysis
The physical properties of 3,4-Dichlorophenethyl isocyanate derivatives, such as crystal structure and phase behavior, are crucial for their application in material science. Detailed analyses using single-crystal X-ray diffraction provide insights into the compound's structural characteristics and stability under various conditions (Zhao et al., 2009).
Chemical Properties Analysis
The chemical properties of 3,4-Dichlorophenethyl isocyanate, including reactivity patterns and interaction mechanisms, are essential for its application in synthesis and material development. Studies on the compound's reactivity with different reagents and under various conditions help in tailoring its use for specific purposes (Li Yan-wei, 2005).
科学的研究の応用
Cutaneous Sensitization and Health Effects
Isocyanates, including compounds similar to 3,4-Dichlorophenethyl isocyanate, are extensively used in industries such as polyurethane production. These compounds can cause pulmonary and dermal sensitization. For instance, an experimental study on guinea pigs assessed the dermal hypersensitivity to various polyisocyanate prepolymers, revealing that substances like dicyclohexylmethane 4,4′-diisocyanate (HMDI) and toluylene 2,4-diisocyanate (TDI) induced dermal sensitization. This suggests that occupational exposure to isocyanates, even in prepolymer forms, could have significant health implications, including respiratory diseases and dermatitis due to accidental contact during spills or splashes (Zissu, Binet, & Limasset, 1998).
Immunologic Activity and Sensitization Potency
Monofunctional isocyanates like phenyl isocyanate, which shares a structural component with 3,4-Dichlorophenethyl isocyanate, demonstrate significant immunologic activity. A study found that phenyl isocyanate, even as a trace constituent in commercial products, can act as a potent contact sensitizer in mice, indicating its high sensitization potential compared to other isocyanates tested. This highlights the potential for even trace amounts of certain isocyanates to induce strong immunological responses, contributing to the sensitization process (Karol & Kramarik, 1996).
Pulmonary and Sensory Irritation
Exposure to isocyanates like diphenylmethane-4,4'-diisocyanate (MDI) and dicyclohexylmethane-4,4'-diisocyanate (SMDI) can cause pulmonary irritation without significant sensory irritation. Research involving mice exposed to aerosol concentrations of these isocyanates showed that they primarily act as pulmonary irritants. This information is critical for understanding the occupational hazards associated with isocyanate exposure and the need for protective measures to limit inhalation risks (Weyel & Schaffer, 1985).
Cytokine Profiles and Respiratory Sensitization
Investigating cytokine mRNA profiles following dermal exposure to isocyanates offers insights into their potential to induce respiratory sensitization. A study explored the cytokine responses to various isocyanates, revealing that exposure led to cytokine induction characteristic of a Th2 response, associated with allergic reactions. This research aids in understanding the mechanisms underlying isocyanate-induced respiratory sensitization and the potential health risks posed by exposure to these chemicals (Plitnick et al., 2005).
Safety And Hazards
3,4-Dichlorophenethyl isocyanate is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1,2-dichloro-4-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTVTCGHLQMSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN=C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392495 | |
| Record name | 3,4-Dichlorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenethyl isocyanate | |
CAS RN |
115706-18-8 | |
| Record name | 3,4-Dichlorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-4-(2-isocyanatoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)
![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)
